
N,2,3,4,5-pentahydroxypentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,3,4,5-pentahydroxypentanamide is a compound characterized by the presence of five hydroxyl groups and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,2,3,4,5-pentahydroxypentanamide typically involves the hydroxylation of a pentanamide precursor. The reaction conditions often include the use of strong oxidizing agents to introduce hydroxyl groups at specific positions on the pentane chain. Common reagents used in this process include hydrogen peroxide and osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N,2,3,4,5-pentahydroxypentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of pentylamine derivatives.
Substitution: Formation of halogenated pentanamides.
Applications De Recherche Scientifique
N,2,3,4,5-pentahydroxypentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N,2,3,4,5-pentahydroxypentanamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include modulation of oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
N,2,3,4-tetrahydroxypentanamide: Lacks one hydroxyl group compared to N,2,3,4,5-pentahydroxypentanamide.
N,2,3,4,5-pentahydroxyhexanamide: Contains an additional carbon in the chain.
N,2,3,4,5-pentahydroxybutanamide: Contains one less carbon in the chain.
Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups and the presence of an amide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
32677-00-2 |
|---|---|
Formule moléculaire |
C5H11NO6 |
Poids moléculaire |
181.14 g/mol |
Nom IUPAC |
N,2,3,4,5-pentahydroxypentanamide |
InChI |
InChI=1S/C5H11NO6/c7-1-2(8)3(9)4(10)5(11)6-12/h2-4,7-10,12H,1H2,(H,6,11) |
Clé InChI |
AGVYHANDLPZRFS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(=O)NO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)
![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
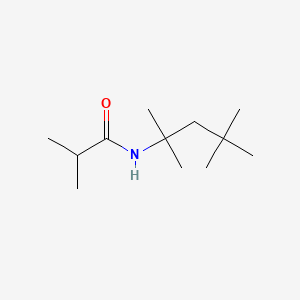

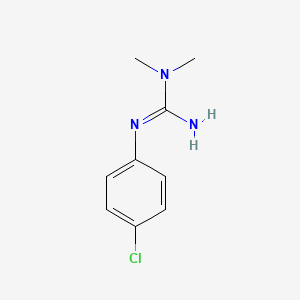

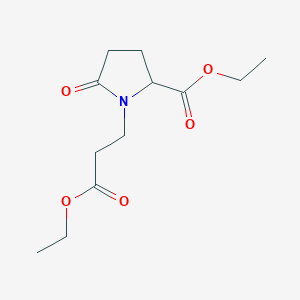

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)

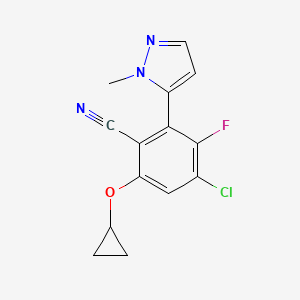

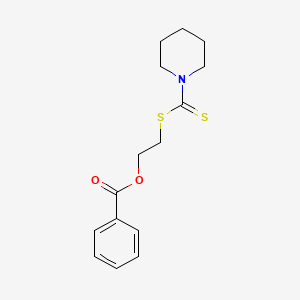
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
